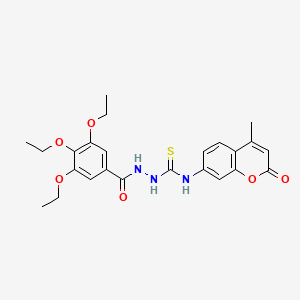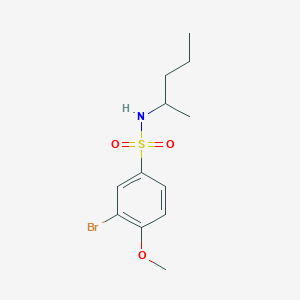
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide
描述
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide, also known as INH, is a hydrazine derivative that has been widely used in scientific research. It is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase, which is essential for the survival of many bacterial species. INH has been extensively studied for its potential as an antibacterial agent, and has also been investigated for its potential therapeutic applications in cancer and other diseases.
作用机制
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide works by inhibiting the enzyme enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of mycolic acids, a key component of the bacterial cell wall. N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide binds to the active site of the enzyme, preventing it from carrying out its catalytic function. This leads to disruption of the cell wall and ultimately bacterial death.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of mycolic acid synthesis, disruption of bacterial cell wall integrity, and induction of apoptosis in cancer cells. N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, and may have potential applications in the treatment of autoimmune diseases and other inflammatory conditions.
实验室实验的优点和局限性
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has a number of advantages for use in lab experiments, including its potent antibacterial properties, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and immunomodulatory effects. However, there are also some limitations to its use, including the potential for toxicity at high doses, and the need for careful handling due to its hydrazine moiety.
未来方向
There are a number of future directions for research on N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide, including:
1. Investigation of its potential as an antibacterial agent against emerging drug-resistant bacterial strains.
2. Further studies on its mechanism of action, including the identification of novel targets for inhibition.
3. Investigation of its potential as a therapeutic agent in cancer and other diseases.
4. Development of novel synthetic methods for the production of N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide and related compounds.
5. Investigation of its potential as an anti-inflammatory and immunomodulatory agent in the treatment of autoimmune diseases and other inflammatory conditions.
6. Development of novel drug delivery systems for N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide and related compounds, to improve their efficacy and reduce potential toxicity.
In conclusion, N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide is a hydrazine derivative that has been extensively studied for its antibacterial properties and potential therapeutic applications in cancer and other diseases. It works by inhibiting the enzyme enoyl-acyl carrier protein reductase, and has a number of biochemical and physiological effects. While there are some limitations to its use, there are also a number of future directions for research on N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide, including investigation of its potential as an antibacterial agent against drug-resistant strains, and its potential as an anti-inflammatory and immunomodulatory agent in the treatment of autoimmune diseases and other inflammatory conditions.
科学研究应用
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has been extensively studied for its antibacterial properties, and has been shown to be effective against a wide range of bacterial species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide works by inhibiting the enzyme enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of mycolic acids, a key component of the bacterial cell wall. This leads to disruption of the cell wall and ultimately bacterial death.
In addition to its antibacterial properties, N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has also been investigated for its potential therapeutic applications in cancer and other diseases. Studies have shown that N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide can inhibit the growth of cancer cells in vitro, and can also enhance the efficacy of chemotherapy drugs in vivo. N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, and may have potential applications in the treatment of autoimmune diseases and other inflammatory conditions.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-(pyridine-4-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10(20)11-2-4-13(5-3-11)17-15(22)19-18-14(21)12-6-8-16-9-7-12/h2-9H,1H3,(H,18,21)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBLYEPGQBDZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-benzyl-1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine](/img/structure/B4119806.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide](/img/structure/B4119810.png)

![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119816.png)

![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119821.png)
![N-[4-(dimethylamino)phenyl]-2-(3-oxo-2-piperazinyl)acetamide](/img/structure/B4119828.png)

![2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119859.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cycloheptylalaninamide](/img/structure/B4119863.png)
![2-(3-hydroxybutanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4119870.png)
![2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B4119882.png)
![N-(4-fluorobenzyl)-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4119886.png)
![ethyl 2-{[(3-oxo-2-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119897.png)